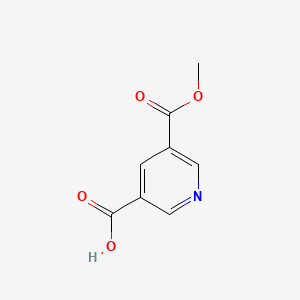

5-(Methoxycarbonyl)nicotinic acid

Übersicht

Beschreibung

5-(Methoxycarbonyl)nicotinic acid (5-MCNA) is an important molecule used in a variety of scientific applications. It is a derivative of nicotinic acid, also known as niacin or vitamin B3, and is an important structural component of many molecules. 5-MCNA has been used in a variety of scientific research applications, from biochemical and physiological studies to drug development. In

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-(Methoxycarbonyl)nicotinic acid: is a derivative of nicotinic acid, which is an essential nutrient for humans and animals. It plays a crucial role in pharmaceuticals as it helps reduce fatigue, maintain healthy skin, efficient metabolism, and mental health. Nicotinic acid derivatives are used as antipelagic agents and have been found to have a healing effect on pellagra, a disease affecting the skin, gastrointestinal tract, and nervous system .

Feed and Food Additive

In the food industry, derivatives of nicotinic acid like 5-(Methoxycarbonyl)nicotinic acid can be used as additives. They are essential nutrients that contribute to the reduction of fatigue and maintenance of healthy skin. In animal feed, they are crucial for animals under stress with disturbed intestinal microflora, especially farm animals, where deficiency can lead to health problems and impair reproduction and growth .

Green Chemistry

The synthesis of 5-(Methoxycarbonyl)nicotinic acid can be optimized through green chemistry approaches. This involves finding ecological methods to produce nicotinic acid derivatives from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, focusing on reducing environmental impact and enhancing sustainability .

Industrial Synthesis

5-(Methoxycarbonyl)nicotinic acid: can be synthesized industrially, mainly by oxidation of related pyridine compounds. The industrial applications of nicotinic acid derivatives are significant, and the development of new technologies for their production is essential to meet the needs of green chemistry and reduce environmental burden .

Nutritional Science

Research in nutritional science can leverage 5-(Methoxycarbonyl)nicotinic acid to study its effects on metabolism and mental health. Its role in reducing fatigue and maintaining healthy skin makes it a subject of interest for developing nutritional supplements and studying dietary impacts on human health .

Veterinary Medicine

In veterinary medicine, 5-(Methoxycarbonyl)nicotinic acid is used to address health issues in animals, particularly those related to stress and intestinal disorders. Its application in this field is vital for improving animal health, reproduction, and growth, making it a valuable compound for research and development in veterinary products .

Safety and Hazards

Wirkmechanismus

Target of Action

5-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, is likely to interact with similar targets as its parent compound. Nicotinic acid and its derivatives primarily target the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system .

Mode of Action

The interaction of 5-(Methoxycarbonyl)nicotinic acid with its targets involves a complex mechanism. It is thought to promote the release of prostaglandin D2 , which acts locally due to its short half-life . This interaction leads to changes such as peripheral vasodilation .

Biochemical Pathways

For example, nicotine can interact with nAChRs, influencing neuronal excitability and cell signaling mechanisms .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, suggesting that it may have different bioavailability and pharmacokinetic properties compared to liquid or gaseous compounds .

Result of Action

Based on the effects of similar compounds, it may lead to changes in neuronal excitability and cell signaling, potentially influencing various physiological processes .

Action Environment

The action, efficacy, and stability of 5-(Methoxycarbonyl)nicotinic acid can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Eigenschaften

IUPAC Name |

5-methoxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXKBDHITFXEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600966 | |

| Record name | 5-(Methoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxycarbonyl)nicotinic acid | |

CAS RN |

5027-65-6 | |

| Record name | 5-(Methoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

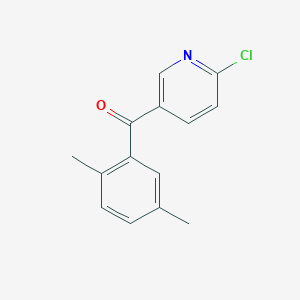

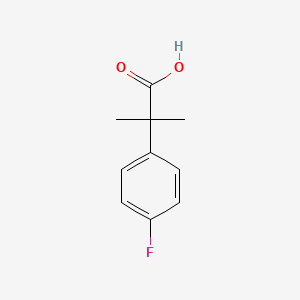

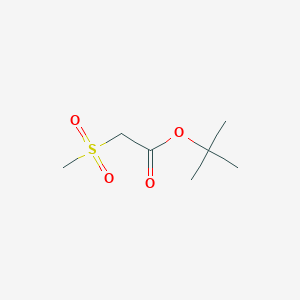

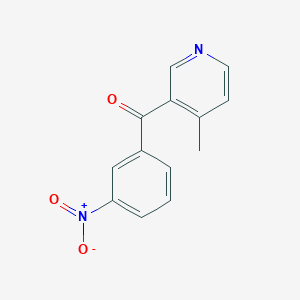

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)

![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)